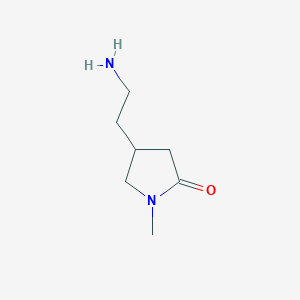
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Stereochemistry and Pharmacology
Stereochemistry of Phenylpiracetam and its Methyl Derivative : Research on phenylpiracetam and its methyl derivative, focusing on the design, synthesis, and biological activity exploration, demonstrates the importance of stereochemistry in enhancing the pharmacological profile of pyrrolidin-2-one derivatives. The studies underline the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, highlighting the critical role of stereochemistry in developing effective central nervous system agents (Veinberg et al., 2015).
Chemical and Physicochemical Studies
The Spin Label Amino Acid TOAC : The review of TOAC, a spin label probe incorporated in peptides, underscores its utility in analyzing peptide backbone dynamics and secondary structure. The application of TOAC in EPR spectroscopy and other techniques such as X-ray crystallography and NMR illustrates its value in studying peptide-protein and peptide-nucleic acid interactions, suggesting a growing role for this unnatural amino acid in future research (Schreier et al., 2012).
Biochemical Applications
Polypyrrole-Based Conducting Polymers : The review on polypyrrole (PPy) and its biomedical applications highlights its potential as a tissue/cell support substrate. Due to its electronic properties and compatibility with biological macromolecules, PPy-based conducting polymers are explored for their role in biosensors and as a new generation of biomaterials (Ateh et al., 2006).
Toxicology and Environmental Science
Toxicity of Aminoxyl Radicals : A critical evaluation of the toxicity of aminoxyl radicals provides insights into their low toxicity and non-mutagenic nature, contributing to the understanding of their safety profile in various applications. This evaluation includes in vitro assessments and discussions on their implications for human health and environmental impact (Sosnovsky, 1992).
Agricultural and Industrial Applications
Protein-Derived Amino Acids as Feedstock : The review discusses the potential of amino acids derived from agricultural byproducts as feedstock for bio-based chemical production. It emphasizes the importance of finding cost-effective methods for amino acid isolation to support the sustainable production of chemicals like N-methylpyrrolidone (Lammens et al., 2012).
Safety and Hazards
作用機序
Target of Action
The compound “4-(2-Aminoethyl)-1-methylpyrrolidin-2-one” is also known as Dopamine . Dopamine is a major neurotransmitter in the brain and plays several key roles in various cellular processes . It primarily targets the Dopamine D4 receptor and Carbonic anhydrase 2 .
Mode of Action
Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .
Biochemical Pathways
Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first, rate-limiting, reaction involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .
Pharmacokinetics
It is known that dopamine is metabolized in the liver into at least 11 products, all of which are pharmacologically inactive .
Result of Action
Dopamine plays a crucial role in regulating movement, motivation, reward, learning, and memory, and endocrine regulation .
Action Environment
The action of Dopamine can be influenced by various environmental factors. For instance, the presence of calcium ions contributes to its stability . Additionally, conditions such as pH and temperature can affect the activity of Dopamine .
生化学分析
Biochemical Properties
4-(2-Aminoethyl)-1-methylpyrrolidin-2-one interacts with several enzymes, proteins, and other biomolecules. It is known to be involved in the regulation of key functions in the brain, such as motor output, motivation, reward, learning, and memory . The compound exerts its effects through the activation of dopamine receptors, which belong to the G-protein-coupled receptor superfamily .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it modulates the signaling properties and regulation of dopamine D4 receptors .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the migration of activator protein 1 (AP-1), but not nuclear factor (NF)κB, into the nucleus in IL1β-treated synoviocytes .
特性
IUPAC Name |
4-(2-aminoethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-5-6(2-3-8)4-7(9)10/h6H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLUFHNGXNSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)
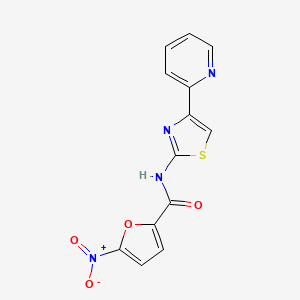
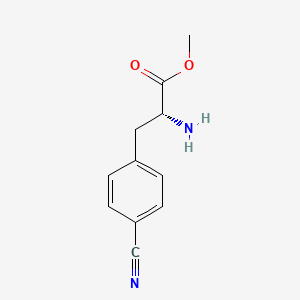
![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)
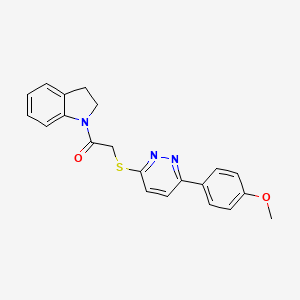
![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B2764490.png)
![(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2764494.png)
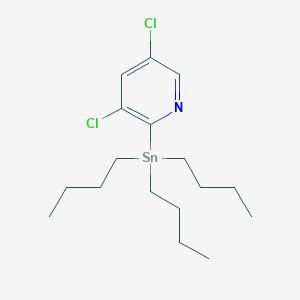
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)
